molecular formula C7H5BrN2O B1525321 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1190322-34-9

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B1525321
CAS No.: 1190322-34-9
M. Wt: 213.03 g/mol
InChI Key: GNTQPPBIADGQIT-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-BROMO-4-HYDROXY-7-AZAINDOLE are intriguing. It has been found to interact with various enzymes and proteins, playing a role in biochemical reactions . For instance, it has been shown to inhibit Casein Kinase 1 family (CK1) that phosphorylates certain proteins for targeted degradation .

Cellular Effects

3-BROMO-4-HYDROXY-7-AZAINDOLE has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to lengthen the circadian period of Arabidopsis thaliana .

Molecular Mechanism

The molecular mechanism of action of 3-BROMO-4-HYDROXY-7-AZAINDOLE involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A docking study and molecular dynamics simulation suggested that it interacts with the ATP-binding pocket of human CK1 delta .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-BROMO-4-HYDROXY-7-AZAINDOLE change over time .

Dosage Effects in Animal Models

The effects of 3-BROMO-4-HYDROXY-7-AZAINDOLE vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-3-10-7-6(4)5(11)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTQPPBIADGQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.